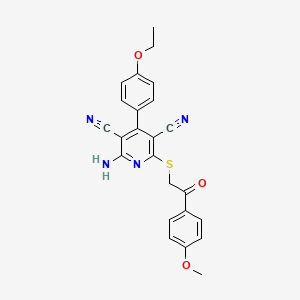

2-Amino-4-(4-ethoxyphenyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyridine-3,5-dicarbonitrile

Description

Properties

IUPAC Name |

2-amino-4-(4-ethoxyphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyridine-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O3S/c1-3-31-18-10-6-16(7-11-18)22-19(12-25)23(27)28-24(20(22)13-26)32-14-21(29)15-4-8-17(30-2)9-5-15/h4-11H,3,14H2,1-2H3,(H2,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUPCLZMEBAHME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)OC)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-ethoxyphenyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include ethoxybenzene, methoxybenzaldehyde, and various catalysts and solvents.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-ethoxyphenyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different nitrile derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

The compound 2-Amino-4-(4-ethoxyphenyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyridine-3,5-dicarbonitrile is a complex organic molecule that has garnered attention for its potential applications in medicinal chemistry and other scientific fields. This article explores its various applications, supported by data tables and case studies.

Chemical Properties and Structure

Anticancer Activity

Research has indicated that compounds similar to 2-Amino-4-(4-ethoxyphenyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyridine-3,5-dicarbonitrile exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridine dicarbonitriles can inhibit tumor growth in various cancer cell lines.

Case Study:

A study published in a peer-reviewed journal demonstrated that a related compound effectively inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary tests suggest that it possesses inhibitory effects against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

Data Table: Antimicrobial Activity

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Specifically, it may act on enzymes involved in cancer metabolism or bacterial resistance mechanisms.

Case Study:

Inhibitory assays conducted against specific kinases have shown promising results, suggesting that this compound could serve as a lead compound for drug development targeting these enzymes .

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-ethoxyphenyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Modifications in Pyridine-Dicarbonitrile Derivatives

Table 1: Substituent Variations in Key Analogues

Key Observations :

- Position 4 : Ethoxy/methoxy groups enhance lipophilicity compared to electron-withdrawing nitro () or polar hydroxyethoxy ().

- Position 6: Thioether-linked aromatic groups (e.g., methoxyphenyl, nitrophenyl) modulate steric bulk and π-π interactions. Thiazole-containing derivatives (LUF6941, capadenoson) exhibit prolonged receptor binding due to heterocyclic rigidity .

Key Observations :

- The target compound likely shares a common synthetic pathway with ’s method, involving ethanol-mediated condensation of malononitrile, thioacetamide, and substituted benzaldehydes .

- Derivatives with polar groups (e.g., hydroxyethyl, acetamide) exhibit higher melting points (262–264°C) due to hydrogen bonding .

Table 3: Activity Profiles of Selected Analogues

Key SAR Insights :

- Aromatic Substitutents : Methoxy/ethoxy groups at position 4 enhance membrane permeability, while thiazole or oxadiazole moieties at position 6 optimize target engagement ().

- Kinetic Selectivity: Minor modifications (e.g., thiazole vs. thioether) can drastically alter binding kinetics without compromising affinity, as seen in LUF6941 vs. capadenoson .

Biological Activity

2-Amino-4-(4-ethoxyphenyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyridine-3,5-dicarbonitrile is a pyridine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of 2-Amino-4-(4-ethoxyphenyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyridine-3,5-dicarbonitrile can be summarized as follows:

- Molecular Formula : C20H20N4O3S

- Molecular Weight : 396.46 g/mol

- IUPAC Name : 2-Amino-4-(4-ethoxyphenyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyridine-3,5-dicarbonitrile

Anticancer Activity

Recent studies have demonstrated that derivatives of pyridine, including the compound , exhibit significant anticancer properties. For instance, a study reported that pyridine derivatives showed potent cytotoxic effects against various cancer cell lines, including prostate and cervical cancer, with IC50 values ranging from 0.1 to 74.1 μM . The mechanism of action is believed to involve the inhibition of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of related pyridine derivatives were tested against several bacterial strains, showing notable activity. For example, the minimum inhibitory concentration (MIC) values for certain derivatives were reported as follows:

- Escherichia coli: MIC = 62.5 μg/mL

- Bacillus subtilis: MIC = 200 μg/mL

These values indicate that some derivatives may possess stronger antimicrobial activity than standard antibiotics like ampicillin .

Study on Anticancer Properties

A notable study synthesized a series of pyridine derivatives and assessed their anticancer activities against prostate cancer cell lines. The results indicated that these compounds could effectively inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Research on Antimicrobial Efficacy

In a comparative analysis of antimicrobial activities among various pyridine derivatives, the compound demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Data Summary

Q & A

Q. What are the standard synthetic protocols for preparing derivatives of the aminopyridine-3,5-dicarbonitrile core?

The compound can be synthesized via a one-pot reaction involving a substituted aldehyde, malononitrile, and a thiol-containing reagent. A catalytic amount of DBU (5% mol) in aqueous ethanol at 55°C facilitates the reaction, with TLC monitoring to track completion. Purification typically involves crystallization from ethanol/ether mixtures, yielding products with variable efficiencies (32–87%) depending on substituents .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., ethoxyphenyl and methoxyphenyl groups) and thioether linkages.

- IR Spectroscopy : To identify functional groups like C≡N (2250–2200 cm⁻¹) and C=O (1680–1650 cm⁻¹) .

- Melting Point Analysis : Used to assess purity, with reported values ranging from 235–264°C depending on substituents .

Q. How is crystallization optimized for purification of pyridine-3,5-dicarbonitrile derivatives?

Ethanol is a common solvent for crystallization due to its moderate polarity. Cooling the reaction mixture to room temperature precipitates the product, which is then washed with diethyl ether to remove impurities. Yield and purity depend on solvent ratios and cooling rates .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data?

Discrepancies between experimental (e.g., NMR shifts) and theoretical data may arise from conformational flexibility or solvent effects. Density Functional Theory (DFT) calculations can model optimized geometries and predict spectra, aiding in peak assignment. For example, discrepancies in ¹³C NMR signals for carbonyl groups can be resolved by comparing computed vs. experimental chemical shifts .

Q. What factors influence regioselectivity in thiol-substitution reactions?

Regioselectivity is controlled by electronic and steric effects. The thiol group preferentially attacks the electron-deficient carbon adjacent to the pyridine core. Substituents like ethoxy and methoxy groups alter electron density, directing thiol addition to specific positions. XRD analysis of analogues confirms substitution patterns .

Q. How can reaction conditions be optimized to improve yields?

Variables affecting yield include:

- Catalyst : DBU enhances nucleophilic attack but excess amounts may promote side reactions.

- Solvent : Aqueous ethanol balances solubility and reactivity; switching to DMF could improve solubility of hydrophobic intermediates.

- Temperature : Higher temperatures (e.g., 60°C) may reduce reaction time but risk decomposition .

Q. What role does XRD analysis play in structural validation?

Single-crystal XRD provides precise bond lengths, angles, and packing arrangements. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 10.865 Å, β = 94.7°) confirm molecular geometry and intermolecular interactions like π-π stacking .

Q. How are unexpected byproducts identified and addressed during synthesis?

Byproducts may arise from incomplete thiol substitution or oxidation. LC-MS and HRMS can detect impurities, while adjusting stoichiometry (e.g., excess malononitrile) or inert atmosphere use minimizes side reactions. Recrystallization or column chromatography further purifies the product .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.